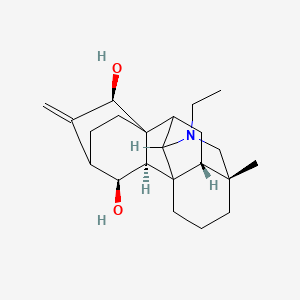

Bullatine A

Description

Properties

IUPAC Name |

(5R,11R,14S,15R,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO2/c1-4-23-11-20(3)7-5-8-22-15(20)10-14(18(22)23)21-9-6-13(12(2)19(21)25)16(24)17(21)22/h13-19,24-25H,2,4-11H2,1,3H3/t13?,14?,15-,16+,17+,18?,19-,20+,21?,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXLNQAYPUEDSI-LVIQKLEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CCCC34[C@@H]2CC(C31)C56[C@@H]4[C@H](C(CC5)C(=C)[C@H]6O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159330 | |

| Record name | Bullatine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354-84-3 | |

| Record name | Bullatine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001354843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bullatine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Anti-Inflammatory Effects of Bullatine A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of Bullatine A (BA), a diterpenoid alkaloid derived from Aconitum brachypodi Radix. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the molecular pathways involved in its mechanism of action.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects primarily by inhibiting the ROS/JNK/NF-κB signaling pathway.[1][2][3] This mechanism has been demonstrated in both in vitro and in vivo models, where BA was shown to suppress the production of key pro-inflammatory mediators.[1][2][3] Further research indicates that BA may also play a role in attenuating ATP-induced microglial cell death and inflammatory responses through the P2X7 receptor pathway.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vitro Effects of this compound on Inflammatory Markers in LPS-Activated Macrophages and Microglia

| Cell Line | Inflammatory Marker | Concentration of BA (μM) | % Inhibition / Reduction | Statistical Significance (p-value) |

| iBMDM | NF-κB p65 translocation | 80 | 38.5% reduction | < 0.01 |

| iBMDM | JNK phosphorylation | 80 | 11.2% reduction | < 0.05 |

| iBMDM | ROS generation | 80 | 24.2% reduction | < 0.01 |

| BV-2 | IL-1β mRNA | 10 - 80 | Dose-dependent reduction | < 0.05 to < 0.0001 |

| BV-2 | IL-6 mRNA | 10 - 80 | Dose-dependent reduction | < 0.05 to < 0.0001 |

| BV-2 | iNOS mRNA | 10 - 80 | Dose-dependent reduction | < 0.05 to < 0.0001 |

| BV-2 | TNF-α mRNA | 10 - 80 | Dose-dependent reduction | < 0.05 to < 0.0001 |

| iBMDM | IL-1β mRNA | 10 - 80 | Dose-dependent reduction | < 0.05 to < 0.0001 |

| iBMDM | IL-6 mRNA | 10 - 80 | Dose-dependent reduction | < 0.05 to < 0.0001 |

| iBMDM | iNOS mRNA | 10 - 80 | Dose-dependent reduction | < 0.05 to < 0.0001 |

| iBMDM | TNF-α mRNA | 10 - 80 | Dose-dependent reduction | < 0.05 to < 0.0001 |

Data extracted from Liu et al., 2022.[1][2]

Table 2: In Vivo Effects of this compound on Systemic Inflammation in LPS-Treated Mice

| Tissue | Inflammatory Marker mRNA | Dose of BA (mg/kg) | Outcome | Statistical Significance (p-value) |

| Liver | IL-1β, IL-6, iNOS, TNF-α | 5, 10, 20 | Significant reduction | < 0.05 and < 0.01 |

| Lung | IL-1β, IL-6, iNOS, TNF-α | 5, 10, 20 | Significant reduction | < 0.05 and < 0.01 |

Data extracted from Liu et al., 2022.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. In Vitro Anti-Inflammatory Assay

-

Cell Lines:

-

BV2 microglia cells

-

Immortalized murine bone marrow-derived macrophages (iBMDMs)

-

-

Treatment:

-

Analysis:

-

Quantitative Real-Time PCR (qRT-PCR): mRNA levels of inflammatory factors (IL-1β, IL-6, TNF-α, iNOS) were measured.[1][3]

-

Western Blotting: Protein levels of iNOS, COX-2, and components of the MAPK and NF-κB pathways (p-JNK, p-p38, p-ERK1/2, p-IKKα/β, p-IκBα) were determined.[2][3]

-

Immunofluorescence: Translocation of NF-κB p65 from the cytoplasm to the nucleus was visualized and quantified.[2][5]

-

ROS Detection: Intracellular reactive oxygen species (ROS) generation was measured using a fluorescent probe.[2]

-

Dual-Luciferase Reporter Assay: The effect of BA on NF-κB promoter activity was assessed.[2]

-

2. In Vivo Anti-Inflammatory Assay

-

Experimental Groups:

-

Procedure:

-

Mice were administered BA intraperitoneally.

-

After a set time, LPS was administered to induce a systemic inflammatory response.

-

-

Analysis:

-

qRT-PCR: mRNA levels of IL-1β, IL-6, iNOS, and TNF-α were measured in liver and lung tissues.[2]

-

Histological Analysis: Liver and lung tissues were examined for inflammatory cell infiltration and damage.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflows.

Caption: this compound's inhibition of the ROS/JNK/NF-κB pathway.

Caption: General workflow for in vitro experiments.

Caption: General workflow for in vivo experiments.

References

- 1. This compound exerts anti-inflammatory effects by inhibiting the ROS/JNK/NF-κB pathway and attenuating systemic inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound exerts anti-inflammatory effects by inhibiting the ROS/JNK/NF-κB pathway and attenuating systemic inflammatory responses in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a diterpenoid alkaloid of the genus Aconitum, could attenuate ATP-induced BV-2 microglia death/apoptosis via P2X receptor pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Anti-Nociceptive Potential of Bullatine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bullatine A, a C20-diterpenoid alkaloid derived from the roots of Aconitum brachypodum (Xue-shang-yi-zhi-hao), has emerged as a promising candidate in the field of pain management.[1] Possessing a significantly lower toxicity profile compared to other Aconitum alkaloids, this compound has demonstrated potent anti-nociceptive properties across a spectrum of preclinical pain models.[1] This technical guide provides an in-depth overview of the anti-nociceptive effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel analgesic therapies.

Quantitative Analysis of Anti-Nociceptive Efficacy

The anti-nociceptive effects of this compound have been quantified in various animal models of pain, demonstrating its potential in alleviating different pain modalities. The data consistently shows a dose-dependent reduction in pain behaviors.

| Pain Model | Species | Route of Administration | Efficacy (% Inhibition) | ED50 (mg/kg) | Reference |

| Neuropathic Pain (Spinal Nerve Ligation) | Rat | Subcutaneous | 45-70% | 0.9-1.9 | [1] |

| Inflammatory Pain (Complete Freund's Adjuvant) | Rat | Subcutaneous | 45-70% | 0.9-1.9 | [1] |

| Diabetic Neuropathic Pain | Rat | Subcutaneous | 45-70% | 0.9-1.9 | [1] |

| Bone Cancer Pain | Rat | Subcutaneous | 45-70% | 0.9-1.9 | [1] |

| Formalin-Induced Tonic Pain | Mouse | Subcutaneous | 54% | 0.9 | [2] |

Table 1: Summary of the in vivo anti-nociceptive efficacy of this compound in various pain models.

| Pain Model | Species | Route of Administration | Dose Range (µg) | Outcome | Reference |

| Neuropathic Pain (Spinal Nerve Ligation) | Rat | Intrathecal | 0.3, 1, 3, 10, 30 | Dose-dependent suppression of mechanical allodynia | [1] |

Table 2: Dose-dependent effects of intrathecal this compound administration in a neuropathic pain model.

Mechanism of Action: A Multi-Targeted Approach

This compound exerts its anti-nociceptive effects through a sophisticated mechanism primarily involving the modulation of spinal microglia and their subsequent signaling pathways.

Primary Mechanism: Stimulation of Spinal Microglial Dynorphin A Expression

The principal mechanism underlying this compound's anti-nociceptive action is the stimulation of dynorphin A expression in spinal microglia.[1][3] This endogenously produced opioid peptide then acts on presynaptic κ-opioid receptors, leading to the inhibition of neurotransmitter release and a reduction in neuronal excitability, thereby alleviating pain hypersensitivity.[1][2][4] The anti-allodynic effects of this compound are completely blocked by the microglial inhibitor minocycline, a specific dynorphin A antiserum, and a selective κ-opioid receptor antagonist, confirming the crucial role of this pathway.[1][3] While the precise upstream signaling cascade for this compound is still under full investigation, it is speculated to be similar to the related compound bulleyaconitine A, which involves a Gs/cAMP/PKA/p38β/CREB signaling pathway.[4]

Diagram 1: Primary signaling pathway of this compound's anti-nociceptive action.

Secondary Mechanisms of Action

In addition to its primary effect on the dynorphin A system, this compound exhibits anti-nociceptive and anti-inflammatory properties through other molecular targets.

-

P2X7 Receptor Antagonism: this compound has been shown to be a potent antagonist of the P2X7 receptor.[5][6] By selectively suppressing the up-regulation of P2X7 receptor mRNA, it inhibits ATP-induced microglial cell death and inflammatory responses, which are known to contribute to pain states.[5]

-

Inhibition of the ROS/JNK/NF-κB Pathway: this compound can also attenuate inflammatory responses by inhibiting the production of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathway.[7][8][9] This leads to a reduction in the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[7][8]

Diagram 2: Secondary anti-inflammatory and anti-nociceptive pathways of this compound.

Detailed Experimental Protocols

The anti-nociceptive properties of this compound have been evaluated using a variety of well-established animal models of pain. The following sections provide detailed methodologies for these key experiments.

Hot-Plate Test

The hot-plate test is a widely used method to assess thermal nociception.

-

Apparatus: A commercially available hot-plate apparatus with a controlled temperature surface.

-

Procedure:

-

The surface of the hot plate is maintained at a constant temperature, typically between 50°C and 56°C.[10][11]

-

Animals (mice or rats) are individually placed on the heated surface, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded.

-

A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage.[10]

-

This compound or vehicle is administered at a predetermined time before the test.

-

-

Endpoint: An increase in the latency to respond to the thermal stimulus is indicative of an anti-nociceptive effect.

Acetic Acid-Induced Writhing Test

This model is used to evaluate visceral pain.

-

Procedure:

-

Mice are pre-treated with this compound or vehicle.

-

After a specified absorption period (e.g., 30 minutes), a solution of acetic acid (typically 0.7% v/v) is injected intraperitoneally.[12]

-

The animals are then placed in an observation chamber.

-

The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a defined period, usually 10 to 30 minutes, following the acetic acid injection.[12][13][14]

-

-

Endpoint: A reduction in the number of writhes compared to the vehicle-treated group indicates an anti-nociceptive effect.

Formalin Test

The formalin test is a model of tonic chemical pain that has two distinct phases.

-

Procedure:

-

A dilute solution of formalin (typically 1-5%) is injected into the plantar surface of the animal's hind paw.[15]

-

The animal is then placed in an observation chamber.

-

Nociceptive behavior (e.g., licking, biting, or shaking of the injected paw) is observed and quantified during two distinct phases:

-

This compound or vehicle is administered prior to the formalin injection.

-

-

Endpoint: A reduction in the duration or frequency of nociceptive behaviors in either or both phases indicates an anti-nociceptive effect.

Diagram 3: Experimental workflows for key anti-nociceptive assays.

Conclusion and Future Directions

This compound has consistently demonstrated significant anti-nociceptive properties in a variety of preclinical pain models. Its primary mechanism of action, involving the stimulation of spinal microglial dynorphin A and subsequent activation of κ-opioid receptors, presents a novel approach to pain management. Furthermore, its inhibitory effects on the P2X7 receptor and the ROS/JNK/NF-κB pathway contribute to its overall anti-inflammatory and analgesic profile.

The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound. Future research should focus on elucidating the complete signaling cascade upstream of dynorphin A expression, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and evaluating its efficacy and safety in more complex and chronic pain models. The multi-targeted mechanism of action and favorable safety profile of this compound position it as a highly promising lead compound for the development of a new generation of analgesics.

References

- 1. This compound stimulates spinal microglial dynorphin A expression to produce anti-hypersensitivity in a variety of rat pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concurrent this compound enhances morphine antinociception and inhibits morphine antinociceptive tolerance by indirect activation of spinal κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound stimulates spinal microglial dynorphin A expression to produce anti-hypersensitivity in a variety of rat pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bulleyaconitine A Inhibits Visceral Nociception and Spinal Synaptic Plasticity through Stimulation of Microglial Release of Dynorphin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a diterpenoid alkaloid of the genus Aconitum, could attenuate ATP-induced BV-2 microglia death/apoptosis via P2X receptor pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a diterpenoid alkaloid of the genus Aconitum, could attenuate ATP-induced BV-2 microglia death/apoptosis via P2X receptor pathways [hero.epa.gov]

- 7. This compound exerts anti-inflammatory effects by inhibiting the ROS/JNK/NF-κB pathway and attenuating systemic inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound exerts anti-inflammatory effects by inhibiting the ROS/JNK/NF-κB pathway and attenuating systemic inflammatory responses in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. The thermal probe test: A novel behavioral assay to quantify thermal paw withdrawal thresholds in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajol.info [ajol.info]

- 13. rjptsimlab.com [rjptsimlab.com]

- 14. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]

- 15. The formalin test in mice: effect of formalin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Role of Bullatine A in Attenuating Pain Hypersensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pain hypersensitivity, a hallmark of chronic pain states, involves the sensitization of the nervous system, leading to allodynia (pain from a stimulus that does not normally provoke pain) and hyperalgesia (increased pain from a stimulus that normally provokes pain). Current therapeutic options often have limited efficacy and significant side effects. Bullatine A, a C20-diterpenoid alkaloid derived from Aconitum brachypodum, has emerged as a promising analgesic compound.[1][2] Unlike other aconitine-related alkaloids known for their high toxicity, this compound exhibits a significantly better safety profile.[1] This technical guide provides an in-depth overview of the current understanding of this compound's role in attenuating pain hypersensitivity, focusing on its efficacy in various preclinical pain models, its molecular mechanisms of action, and the experimental protocols used to elucidate its effects.

Quantitative Efficacy of this compound in Preclinical Pain Models

This compound has demonstrated significant anti-hypersensitivity effects across a range of rat models of chronic pain, including neuropathic, inflammatory, diabetic, and bone cancer pain.[1][2] The compound effectively alleviates both mechanical allodynia and thermal hyperalgesia without affecting acute nociceptive responses in normal physiological conditions.[1][2]

Table 1: Efficacy of Subcutaneous this compound Administration in Rat Pain Models[1]

| Pain Model | Pain Type | Efficacy (% Inhibition) | ED₅₀ (mg/kg) |

| Spinal Nerve Ligation | Neuropathic | 45-70% | 0.9-1.9 |

| Complete Freund's Adjuvant | Inflammatory | 45-70% | 0.9-1.9 |

| Streptozotocin-Induced | Diabetic Neuropathic | 45-70% | 0.9-1.9 |

| Bone Cancer | Cancer-Induced | 45-70% | 0.9-1.9 |

Table 2: Dose-Response of Intrathecal this compound in a Rat Neuropathic Pain Model[1]

| Administration Route | Dosage (µg) | Effect |

| Intrathecal | 0.3, 1, 3, 10, 30 | Dose-dependent suppression of mechanical allodynia |

Signaling Pathways and Molecular Mechanisms of Action

The analgesic effects of this compound are attributed to its modulation of key signaling pathways involved in pain processing. The primary mechanism identified is the stimulation of dynorphin A expression in spinal microglia.[1][2] Additionally, this compound exhibits anti-inflammatory properties through the inhibition of the ROS/JNK/NF-κB pathway and has been shown to antagonize the P2X7 receptor.[3]

Stimulation of Spinal Microglial Dynorphin A Expression

This compound specifically targets microglia in the spinal cord, stimulating the expression and release of dynorphin A.[1][2] Dynorphin A, an endogenous opioid peptide, then acts on κ-opioid receptors on presynaptic terminals of primary afferent neurons, leading to an inhibition of neurotransmitter release and a reduction in pain signaling. This effect is blocked by the microglial inhibitor minocycline, a dynorphin A antiserum, and a selective κ-opioid receptor antagonist, confirming the crucial role of this pathway.[1][2]

Inhibition of the ROS/JNK/NF-κB Signaling Pathway

In inflammatory conditions, this compound demonstrates anti-inflammatory effects by targeting the ROS/JNK/NF-κB signaling pathway.[3] It reduces the generation of reactive oxygen species (ROS), which in turn inhibits the phosphorylation of c-Jun N-terminal kinase (JNK).[3] This prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[3]

Antagonism of the P2X7 Receptor

This compound has been shown to be a potent antagonist of the P2X7 receptor.[4] In conditions of neuroinflammation, extracellular ATP can activate P2X7 receptors on microglia, leading to the release of pro-inflammatory cytokines and cell death.[4] By selectively suppressing the upregulation of the P2X7 receptor, this compound inhibits these ATP-induced inflammatory responses.[4]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's analgesic properties.

Animal Models of Pain Hypersensitivity

-

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain:

-

Species: Adult male Sprague-Dawley rats.

-

Procedure: Under anesthesia, the left L5 and L6 spinal nerves are exposed and tightly ligated with silk suture.[1] The wound is then closed in layers. Sham-operated animals undergo the same surgical procedure without nerve ligation.

-

Confirmation of Neuropathy: Pain hypersensitivity is confirmed 2-4 weeks post-surgery by assessing mechanical allodynia. Only rats exhibiting a significant decrease in paw withdrawal threshold on the ipsilateral side are included in the study.[1]

-

-

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain:

-

Species: Adult male Sprague-Dawley rats.

-

Procedure: A single intraplantar injection of CFA (typically 100-150 µL) is administered into the plantar surface of the left hind paw. This induces a localized and persistent inflammation.

-

Confirmation of Inflammation: The development of inflammatory pain is characterized by thermal hyperalgesia and mechanical allodynia, which typically manifest within hours and can last for several weeks.

-

-

Streptozotocin (STZ)-Induced Model of Diabetic Neuropathic Pain:

-

Species: Adult male Sprague-Dawley rats.

-

Procedure: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 40-60 mg/kg.[1]

-

Confirmation of Diabetic Neuropathy: The development of diabetes is confirmed by measuring blood glucose levels. Painful neuropathy, characterized by bilateral mechanical allodynia, typically develops 4-5 weeks after STZ injection.[1]

-

-

Bone Cancer Pain Model:

-

Species: Adult male Sprague-Dawley rats.

-

Procedure: Under anesthesia, a surgical window is created in the tibia, and Walker 256 carcinoma cells are injected into the intramedullary cavity. The hole is then sealed with bone wax.

-

Confirmation of Cancer Pain: The development of bone cancer-induced pain is assessed by measuring mechanical allodynia, which typically develops and progresses over a period of 2-3 weeks.

-

Behavioral Assays for Pain Hypersensitivity

-

Mechanical Allodynia Assessment (von Frey Test):

-

Apparatus: A set of calibrated von Frey filaments with varying bending forces.

-

Procedure: Rats are placed on an elevated mesh floor and allowed to acclimate. The filaments are applied to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited. The 50% paw withdrawal threshold (PWT) is determined using the up-down method.

-

-

Thermal Hyperalgesia Assessment (Hargreaves Test):

-

Apparatus: A radiant heat source focused on the plantar surface of the hind paw.

-

Procedure: Rats are placed in a plexiglass chamber on a glass floor and allowed to acclimate. The radiant heat source is positioned under the paw, and the time taken for the rat to withdraw its paw (paw withdrawal latency, PWL) is recorded. A cut-off time is used to prevent tissue damage.

-

Molecular and Cellular Assays

-

Immunofluorescence Staining:

-

Procedure: Spinal cord tissue is collected, fixed, and sectioned. The sections are then incubated with primary antibodies against dynorphin A and cell-specific markers (e.g., Iba1 for microglia). Fluorescently labeled secondary antibodies are used for visualization under a confocal microscope. This allows for the co-localization of dynorphin A within microglia.[1]

-

-

Real-Time Quantitative PCR (RT-qPCR):

Experimental Workflow for Preclinical Evaluation of this compound

Conclusion

This compound presents a compelling profile as a novel analgesic agent for the treatment of chronic pain hypersensitivity. Its efficacy across multiple, mechanistically distinct pain models, coupled with a favorable safety profile, underscores its therapeutic potential. The elucidation of its primary mechanism of action—the stimulation of spinal microglial dynorphin A expression—provides a solid foundation for further drug development. Additionally, its anti-inflammatory and P2X7 receptor antagonistic properties may offer broader therapeutic benefits in conditions with a neuroinflammatory component. The detailed experimental protocols and signaling pathways outlined in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound.

References

- 1. This compound stimulates spinal microglial dynorphin A expression to produce anti-hypersensitivity in a variety of rat pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound stimulates spinal microglial dynorphin A expression to produce anti-hypersensitivity in a variety of rat pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound exerts anti-inflammatory effects by inhibiting the ROS/JNK/NF-κB pathway and attenuating systemic inflammatory responses in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a diterpenoid alkaloid of the genus Aconitum, could attenuate ATP-induced BV-2 microglia death/apoptosis via P2X receptor pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Bullatine A: A Technical Guide to its Attenuation of the ROS/JNK/NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bullatine A is a C20-diterpenoid alkaloid derived from plants of the Aconitum genus, such as Aconitum brachypodi Radix[1][2]. Traditionally used in Chinese medicine for its anti-inflammatory and analgesic properties, recent scientific investigations have begun to elucidate the molecular mechanisms underlying these effects[3][4]. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, with a specific focus on its inhibitory effects on the Reactive Oxygen Species (ROS)/c-Jun N-terminal kinase (JNK)/Nuclear Factor-kappa B (NF-κB) signaling pathway. The data presented herein is a synthesis of findings from preclinical studies, primarily utilizing lipopolysaccharide (LPS)-stimulated murine microglia (BV-2) and immortalized bone marrow-derived macrophages (iBMDM) as in vitro models of inflammation[5][6].

Chemical Structure of this compound:

Mechanism of Action: Inhibition of the ROS/JNK/NF-κB Pathway

The inflammatory response, when dysregulated, contributes to a myriad of chronic diseases. A key signaling cascade implicated in this process is the ROS/JNK/NF-κB pathway. In response to inflammatory stimuli such as LPS, an endotoxin from Gram-negative bacteria, cells produce an excess of ROS. This oxidative stress leads to the activation of the JNK signaling pathway, which in turn promotes the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus, where it upregulates the expression of a host of pro-inflammatory genes, including cytokines and enzymes responsible for inflammatory mediator synthesis[5].

This compound has been shown to exert its anti-inflammatory effects by intervening at multiple points within this pathway[3][6]. The subsequent sections and data tables will provide a quantitative analysis of these inhibitory effects.

Quantitative Data Presentation

The following tables summarize the dose-dependent effects of this compound on key inflammatory markers and signaling molecules in LPS-stimulated BV-2 and iBMDM cells.

Table 1: Effect of this compound on Pro-inflammatory Gene Expression in LPS-Stimulated BV-2 and iBMDM Cells [1][9]

| Cell Line | Target Gene | This compound Concentration (µM) | % Inhibition of mRNA Expression (relative to LPS control) |

| BV-2 | IL-1β | 10 | Significant Inhibition |

| 20 | Significant Inhibition | ||

| 40 | Significant Inhibition | ||

| 80 | Significant Inhibition | ||

| IL-6 | 10 | Significant Inhibition | |

| 20 | Significant Inhibition | ||

| 40 | Significant Inhibition | ||

| 80 | Significant Inhibition | ||

| iNOS | 10 | Significant Inhibition | |

| 20 | Significant Inhibition | ||

| 40 | Significant Inhibition | ||

| 80 | Significant Inhibition | ||

| TNF-α | 10 | Significant Inhibition | |

| 20 | Significant Inhibition | ||

| 40 | Significant Inhibition | ||

| 80 | Significant Inhibition | ||

| iBMDM | IL-1β | 10 | Significant Inhibition |

| 20 | Significant Inhibition | ||

| 40 | Significant Inhibition | ||

| 80 | Significant Inhibition | ||

| IL-6 | 10 | Significant Inhibition | |

| 20 | Significant Inhibition | ||

| 40 | Significant Inhibition | ||

| 80 | Significant Inhibition | ||

| iNOS | 10 | Significant Inhibition | |

| 20 | Significant Inhibition | ||

| 40 | Significant Inhibition | ||

| 80 | Significant Inhibition | ||

| TNF-α | 10 | Significant Inhibition | |

| 20 | Significant Inhibition | ||

| 40 | Significant Inhibition | ||

| 80 | Significant Inhibition |

Table 2: Effect of this compound on Pro-inflammatory Protein Expression and Signaling Pathway Activation in LPS-Stimulated iBMDM Cells [1][5][6]

| Parameter | This compound Concentration (µM) | % Reduction (relative to LPS control) |

| iNOS Protein Expression | 80 | Significant Reduction |

| COX-2 Protein Expression | 80 | Significant Reduction |

| ROS Generation | 80 | 24.2% |

| JNK Phosphorylation | 80 | 11.2% |

| NF-κB p65 Nuclear Translocation | 80 | 38.5% |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's effects on the ROS/JNK/NF-κB pathway.

Cell Culture and LPS Stimulation

-

Cell Lines:

-

Murine microglial cell line (BV-2)

-

Immortalized murine bone marrow-derived macrophages (iBMDM)

-

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

LPS Stimulation:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (10, 20, 40, 80 µM) for 1 hour.

-

Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) from E. coli for the desired time period (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis and ROS measurement).

-

Western Blotting for JNK Phosphorylation

-

Cell Lysis:

-

After treatment, wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-JNK and total JNK overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Immunofluorescence for NF-κB p65 Nuclear Translocation

-

Cell Preparation:

-

Grow iBMDM cells on glass coverslips in a 24-well plate.

-

Treat the cells with this compound and LPS as described in section 4.1.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

-

Imaging: Mount the coverslips on glass slides and visualize using a fluorescence microscope.

Measurement of Intracellular ROS

-

Probe: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Procedure:

-

After treatment with this compound and LPS, wash the iBMDM cells with serum-free DMEM.

-

Incubate the cells with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.

-

Wash the cells three times with PBS.

-

-

Detection: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

Caption: this compound inhibits LPS-induced inflammation via the ROS/JNK/NF-κB pathway.

Caption: In vitro experimental workflow for studying this compound's effects.

Caption: Logical flow of this compound's anti-inflammatory mechanism.

Conclusion

The evidence strongly suggests that this compound exerts significant anti-inflammatory effects by targeting the ROS/JNK/NF-κB signaling pathway. Its ability to inhibit the production of reactive oxygen species, reduce the phosphorylation of JNK, and prevent the nuclear translocation of NF-κB culminates in the downregulation of key pro-inflammatory mediators. These findings provide a solid molecular basis for the traditional use of this compound-containing herbs and highlight its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further in vivo studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

- 1. This compound exerts anti-inflammatory effects by inhibiting the ROS/JNK/NF-κB pathway and attenuating systemic inflammatory responses in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS:1354-84-3 | Manufacturer ChemFaces [chemfaces.com]

- 3. This compound exerts anti-inflammatory effects by inhibiting the ROS/JNK/NF-κB pathway and attenuating systemic inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a diterpenoid alkaloid of the genus Aconitum, could attenuate ATP-induced BV-2 microglia death/apoptosis via P2X receptor pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound - Lifeasible [lifeasible.com]

- 8. This compound | C22H33NO2 | CID 71300866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Anti-Rheumatic Potential of Bullatine A: A Technical Guide

An In-depth Examination of the Molecular Mechanisms and Experimental Validation of a Promising Diterpenoid Alkaloid for the Treatment of Rheumatoid Arthritis.

This technical guide provides a comprehensive overview of the anti-rheumatic effects of Bullatine A (BA), a C20-diterpenoid alkaloid isolated from plants of the Aconitum genus.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds for inflammatory diseases. Herein, we detail the molecular mechanisms of action, present key quantitative data from in vitro and in vivo studies, and provide detailed experimental protocols for the validation of this compound's anti-inflammatory and pro-apoptotic properties.

Core Mechanism of Action: Inhibition of Pro-inflammatory Pathways

This compound exerts its anti-rheumatic effects primarily through the potent inhibition of key inflammatory signaling pathways.[3][4] The central mechanism involves the suppression of the Reactive Oxygen Species (ROS)/c-Jun N-terminal kinase (JNK)/Nuclear Factor-kappa B (NF-κB) signaling cascade.[3][4] Additionally, this compound has been shown to act as a P2X7 receptor antagonist, further contributing to its anti-inflammatory and pro-apoptotic activities in the context of rheumatoid arthritis.[2]

By targeting these pathways, this compound effectively reduces the production of a range of pro-inflammatory mediators, including cytokines and enzymes that play a critical role in the pathophysiology of rheumatoid arthritis.

Data Presentation: Quantitative Analysis of this compound's Efficacy

The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound in LPS-stimulated Macrophages and Microglia.

| Cell Line | Inflammatory Mediator | This compound Concentration (µM) | Inhibition | p-value | Reference |

| iBMDM | NF-κB p65 translocation | 80 | 38.5% reduction | p < 0.01 | [3][4] |

| iBMDM | JNK phosphorylation | 80 | 11.2% reduction | p < 0.05 | [3][4] |

| iBMDM | ROS generation | 80 | 24.2% reduction | p < 0.01 | [3][4] |

| BV-2 | IL-1β mRNA | 80 | Significant reduction | p < 0.0001 | [3] |

| BV-2 | IL-6 mRNA | 80 | Significant reduction | p < 0.0001 | [3] |

| BV-2 | iNOS mRNA | 80 | Significant reduction | p < 0.0001 | [3] |

| BV-2 | TNF-α mRNA | 80 | Significant reduction | p < 0.0001 | [3] |

| iBMDM | IL-1β mRNA | 80 | Significant reduction | p < 0.0001 | [3] |

| iBMDM | IL-6 mRNA | 80 | Significant reduction | p < 0.0001 | [3] |

| iBMDM | iNOS mRNA | 80 | Significant reduction | p < 0.0001 | [3] |

| iBMDM | TNF-α mRNA | 80 | Significant reduction | p < 0.0001 | [3] |

iBMDM: immortalized murine bone marrow-derived macrophages BV-2: immortalized murine microglia cell line LPS: Lipopolysaccharide

Table 2: In Vivo Anti-inflammatory Effects of this compound in a Systemic Inflammation Mouse Model.

| Tissue | Inflammatory Mediator mRNA | This compound Treatment (mg/kg) | Inhibition | p-value | Reference |

| Liver | IL-1β | 20 | Significant reduction | p < 0.01 | [3] |

| Liver | IL-6 | 20 | Significant reduction | p < 0.01 | [3] |

| Liver | iNOS | 20 | Significant reduction | p < 0.01 | [3] |

| Liver | TNF-α | 20 | Significant reduction | p < 0.01 | [3] |

| Lung | IL-1β | 20 | Significant reduction | p < 0.01 | [3] |

| Lung | IL-6 | 20 | Significant reduction | p < 0.01 | [3] |

| Lung | iNOS | 20 | Significant reduction | p < 0.01 | [3] |

| Lung | TNF-α | 20 | Significant reduction | p < 0.01 | [3] |

| Serum | IL-6 | 20 | Significant reduction | p < 0.01 | [5] |

Systemic inflammation was induced by intraperitoneal injection of LPS (5 mg/kg).

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the anti-rheumatic effects of this compound.

Cell Culture and Treatment

-

Cell Lines:

-

iBMDM (immortalized murine bone marrow-derived macrophages)

-

BV-2 (immortalized murine microglia)

-

Human Rheumatoid Arthritis Synovial Fibroblasts (RASF)

-

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment:

-

Cells are seeded in appropriate culture plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10, 20, 40, 80 µM) and incubated for 1 hour.[3]

-

Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).[3]

-

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Treat cells with various concentrations of this compound for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

Measurement of Inflammatory Cytokines (ELISA)

-

Collect cell culture supernatants after treatment with this compound and/or LPS.

-

Coat a 96-well plate with capture antibodies for specific cytokines (e.g., TNF-α, IL-6, IL-1β) overnight at 4°C.

-

Wash the plate with wash buffer (PBS containing 0.05% Tween 20).

-

Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.

-

Wash the plate and add avidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.

-

Wash the plate and add the substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.

Western Blot Analysis

-

Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-JNK, JNK, p-p65, p65, GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

-

Isolate total RNA from treated cells using a suitable RNA isolation kit.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green master mix and specific primers for the target genes (e.g., IL-1β, IL-6, TNF-α, iNOS, GAPDH).

-

The relative gene expression is calculated using the 2^-ΔΔCt method, with GAPDH as the internal control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Seed cells in a 96-well black plate.

-

After treatment with this compound and LPS, wash the cells with serum-free medium.

-

Incubate the cells with 10 µM of 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 525 nm.

Immunofluorescence for NF-κB p65 Translocation

-

Grow cells on glass coverslips in a 24-well plate.

-

After treatment, fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on glass slides and visualize using a fluorescence microscope.

Apoptosis Assay (Annexin V/PI Staining)

-

Treat RASFs with this compound for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

In Vivo Animal Model (Collagen-Induced Arthritis)

-

Induction of Arthritis: Emulsify bovine type II collagen with complete Freund's adjuvant and inject intradermally at the base of the tail of DBA/1J mice.

-

Booster Injection: On day 21, administer a booster injection of type II collagen emulsified with incomplete Freund's adjuvant.

-

Treatment: Administer this compound (e.g., 5, 10, or 20 mg/kg) or vehicle control intraperitoneally daily from the day of the booster injection.[3]

-

Assessment of Arthritis:

-

Monitor paw swelling using a caliper.

-

Score the severity of arthritis based on a standardized scoring system.

-

At the end of the experiment, collect paw tissues for histological analysis and measurement of inflammatory markers.

-

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of this compound in inhibiting the ROS/JNK/NF-κB signaling pathway.

Experimental Workflow Diagram

Caption: General experimental workflow for investigating the anti-rheumatic effects of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a diterpenoid alkaloid of the genus Aconitum, could attenuate ATP-induced BV-2 microglia death/apoptosis via P2X receptor pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound exerts anti-inflammatory effects by inhibiting the ROS/JNK/NF-κB pathway and attenuating systemic inflammatory responses in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound exerts anti-inflammatory effects by inhibiting the ROS/JNK/NF-κB pathway and attenuating systemic inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Protective Effects of Bullatine A Against ATP-Induced Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular adenosine triphosphate (ATP) can act as a danger signal when released in high concentrations from stressed or dying cells, leading to inflammation and apoptosis in neighboring cells. This process is particularly relevant in the central nervous system, where microglia, the resident immune cells, are highly sensitive to extracellular ATP. The P2X7 receptor, an ATP-gated ion channel, is a key mediator of this ATP-induced cell death. Bullatine A (BLA), a C20-diterpenoid alkaloid derived from plants of the Aconitum genus, has emerged as a potent antagonist of the P2X7 receptor, exhibiting anti-inflammatory and neuroprotective properties.[1][2][3] This technical guide provides an in-depth overview of the effects of this compound on ATP-induced cell death, focusing on its mechanism of action, relevant experimental data, and detailed protocols for investigation.

Mechanism of Action of this compound in ATP-Induced Cell Death

High concentrations of extracellular ATP trigger the activation of the P2X7 receptor on the surface of microglia.[4] This activation leads to the opening of a non-selective cation channel, causing an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[4] Prolonged activation of the P2X7 receptor can lead to the formation of a larger pore, allowing the passage of larger molecules and ultimately initiating downstream signaling cascades that culminate in apoptosis.[4] This process often involves the activation of caspases and the release of pro-inflammatory cytokines.[5][6]

This compound has been shown to potently inhibit ATP-induced cell death in BV-2 microglial cells.[1] Its primary mechanism of action is the selective suppression of the up-regulation of P2X7 receptor mRNA.[1] By reducing the expression of the P2X7 receptor, this compound effectively dampens the cell's sensitivity to high levels of extracellular ATP, thereby preventing the initiation of the apoptotic cascade.

Experimental Data on the Effects of this compound

The following tables summarize the expected quantitative data from key experiments investigating the effects of this compound on ATP-induced cell death in BV-2 microglia, based on the findings of Li et al. (2013).[1]

Note: The specific quantitative data from the primary literature is not available. The tables below are structured to represent the expected findings.

Effect of this compound on ATP-Induced Cell Viability in BV-2 Microglia

This experiment would typically be performed using an MTT or similar cell viability assay to quantify the protective effects of this compound against ATP-induced cytotoxicity.

| Treatment Group | This compound (µM) | ATP (mM) | Cell Viability (%) |

| Control | 0 | 0 | 100 |

| ATP alone | 0 | 5 | Expected significant decrease |

| BLA + ATP | 1 | 5 | Expected dose-dependent increase |

| BLA + ATP | 10 | 5 | Expected dose-dependent increase |

| BLA + ATP | 50 | 5 | Expected dose-dependent increase |

| BLA alone | 50 | 0 | Expected no significant change |

Effect of this compound on ATP-Induced Apoptosis in BV-2 Microglia

This experiment would typically be performed using Annexin V/PI staining followed by flow cytometry to quantify the percentage of apoptotic cells.

| Treatment Group | This compound (µM) | ATP (mM) | Apoptotic Cells (%) |

| Control | 0 | 0 | Baseline level |

| ATP alone | 0 | 5 | Expected significant increase |

| BLA + ATP | 1 | 5 | Expected dose-dependent decrease |

| BLA + ATP | 10 | 5 | Expected dose-dependent decrease |

| BLA + ATP | 50 | 5 | Expected dose-dependent decrease |

| BLA alone | 50 | 0 | Expected no significant change |

Effect of this compound on P2X7 Receptor mRNA Expression

This experiment would be performed using quantitative real-time PCR (qRT-PCR) to measure the relative expression of P2X7 receptor mRNA.

| Treatment Group | This compound (µM) | ATP (mM) | Relative P2X7 mRNA Expression |

| Control | 0 | 0 | 1.0 |

| ATP alone | 0 | 5 | Expected significant increase |

| BLA + ATP | 1 | 5 | Expected dose-dependent decrease |

| BLA + ATP | 10 | 5 | Expected dose-dependent decrease |

| BLA + ATP | 50 | 5 | Expected dose-dependent decrease |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard laboratory practices for the BV-2 microglial cell line.

Cell Culture and Maintenance of BV-2 Microglia

-

Cell Line: BV-2 immortalized murine microglial cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Cells are passaged every 2-3 days or when they reach 80-90% confluency. The culture medium is removed, and cells are washed with Phosphate-Buffered Saline (PBS). Cells are detached using a 0.25% trypsin-EDTA solution, and the cell suspension is then diluted in fresh culture medium and seeded into new culture flasks.

Induction of Apoptosis with ATP and Treatment with this compound

-

Cell Seeding: BV-2 cells are seeded into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry and RNA extraction) at a density of 1 x 10⁵ cells/mL.

-

Pre-treatment with this compound: After 24 hours of incubation to allow for cell attachment, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control. Cells are incubated for a pre-determined time (e.g., 1-2 hours).

-

ATP Stimulation: Following pre-treatment, a high concentration of ATP (e.g., 5 mM) is added to the culture medium to induce apoptosis. A control group without ATP stimulation is also maintained.

-

Incubation: The cells are incubated for a further 24 hours before downstream analysis.

Cell Viability Assay (MTT Assay)

-

Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS.

-

MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well of the 96-well plate.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the culture medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

-

Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells are detached using trypsin-EDTA.

-

Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.

Quantitative Real-Time PCR (qRT-PCR) for P2X7 Receptor mRNA

-

RNA Extraction: After treatment, total RNA is extracted from the BV-2 cells using a suitable RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR: The qRT-PCR is performed using a SYBR Green-based master mix and primers specific for the P2X7 receptor and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: The relative expression of P2X7 receptor mRNA is calculated using the 2-ΔΔCt method.

Signaling Pathways and Experimental Workflow

Signaling Pathway of ATP-Induced Apoptosis and its Inhibition by this compound

Caption: ATP-induced apoptosis pathway and this compound inhibition.

Experimental Workflow for Assessing the Effects of this compound

Caption: Workflow for this compound effects on ATP-induced cell death.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for conditions involving neuroinflammation and ATP-induced microglial cell death. Its targeted mechanism of downregulating P2X7 receptor expression provides a clear rationale for its protective effects. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of this compound and other P2X7 receptor antagonists. Further studies are warranted to elucidate the full spectrum of its intracellular signaling effects and to validate its efficacy in in vivo models of neurodegenerative diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound stimulates spinal microglial dynorphin A expression to produce anti-hypersensitivity in a variety of rat pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound exerts anti-inflammatory effects by inhibiting the ROS/JNK/NF-κB pathway and attenuating systemic inflammatory responses in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Store-Operated Ca2+ Entry (SOCE) and Purinergic Receptor-Mediated Ca2+ Homeostasis in Murine bv2 Microglia Cells: Early Cellular Responses to ATP-Mediated Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Autophagy down regulates pro-inflammatory mediators in BV2 microglial cells and rescues both LPS and alpha-synuclein induced neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Bullatine A: A Technical Guide to its Natural Sources and Isolation

For Immediate Release

This whitepaper provides a comprehensive technical overview of the natural sources and isolation protocols for Bullatine A, a diterpenoid alkaloid of significant interest to researchers, scientists, and drug development professionals. The document outlines detailed methodologies for extraction and purification, presents quantitative data, and includes a visual workflow to facilitate a deeper understanding of the isolation process.

Natural Sources of this compound

This compound is a major bioactive compound naturally occurring in the plant species Aconitum brachypodum Diels, a member of the Ranunculaceae family. The primary source for the isolation of this alkaloid is the dried root of the plant, commonly referred to as Aconiti brachypodi Radix. This plant has a history of use in traditional medicine.

Quantitative Data on this compound Isolation

The isolation of this compound from its natural source involves a multi-step process, beginning with the extraction of total alkaloids from the plant material, followed by chromatographic purification. The following table summarizes the quantitative data derived from a representative isolation protocol.

| Starting Material | Initial Extraction Yield (Crude Alkaloid Fraction) | Final Yield of Pure this compound |

| 60 kg of processed Aconitum brachypodum Diels. roots | 475 g | 320 mg |

Note: The yield of the final pure compound can vary based on the specific batch of the plant material, processing methods, and the efficiency of the chromatographic separation.

Experimental Protocols for the Isolation of this compound

The following sections provide a detailed, step-by-step guide to the experimental procedures for the isolation and purification of this compound from the dried roots of Aconitum brachypodum.

Extraction of the Crude Alkaloid Fraction

-

Grinding and Extraction: 60 kg of processed and powdered roots of Aconitum brachypodum Diels. are subjected to reflux extraction with 70% ethanol. This process is repeated three times, with each reflux lasting for 2 hours to ensure exhaustive extraction of the alkaloids.

-

Concentration: The combined ethanolic extracts are then concentrated under reduced pressure to remove the solvent, resulting in a concentrated liquid extract.

-

Acidification and Partitioning: The concentrated extract is acidified with 7% hydrochloric acid. This step converts the alkaloids into their salt form, which are soluble in the aqueous acidic solution.

-

Extraction of Crude Alkaloids: The acidic solution is then extracted to separate the alkaloids from other plant constituents. The resulting extract is concentrated to yield the crude alkaloid fraction (475 g).

Chromatographic Purification of this compound

The crude alkaloid fraction is subjected to a series of chromatographic techniques to isolate this compound.

-

Column Chromatography: The crude extract is first fractionated using column chromatography. This initial separation step helps to group compounds with similar polarities, simplifying the subsequent purification stages.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The fractions containing this compound, as identified by Thin Layer Chromatography (TLC) analysis, are further purified using preparative HPLC. This high-resolution technique allows for the isolation of individual compounds in high purity. This compound (320 mg) is obtained through this process.

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the isolation of this compound from its natural source.

This technical guide provides a foundational understanding of the natural sourcing and isolation of this compound. The detailed protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development.

Methodological & Application

Application Notes and Protocols: Bullatine A Dosage for In-Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in-vivo administration of Bullatine A in mouse models, with a primary focus on its anti-inflammatory properties. The information is compiled from peer-reviewed scientific literature to guide researchers in designing and conducting their own experiments.

Introduction

This compound is a C20-diterpenoid alkaloid derived from plants of the Aconitum genus. It has garnered scientific interest for its potential therapeutic effects, including anti-inflammatory and analgesic properties.[1] Notably, this compound exhibits significantly lower toxicity compared to other aconitine alkaloids, with an oral half-lethal dose (LD50) of 754 mg/kg in mice, making it a more viable candidate for in-vivo studies.[2]

Quantitative Data Summary

The following tables summarize the reported dosages and key pharmacokinetic parameters of this compound in mouse models.

Table 1: In-Vivo Efficacy of this compound in an Anti-Inflammatory Mouse Model

| Mouse Strain | Model | Administration Route | Dosage (mg/kg) | Dosing Schedule | Key Findings | Reference |

| C57BL/6 | Lipopolysaccharide (LPS)-induced systemic inflammation | Intraperitoneal (i.p.) | 5, 10, 20 | Two injections: 12 hours and 1 hour prior to LPS challenge | Dose-dependently inhibited the expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, iNOS, COX-2).[1][3] Attenuated LPS-induced liver and lung damage.[3] | [1][3][4] |

Table 2: Acute Toxicity Data for this compound in Mice

| Parameter | Value (mg/kg) | Administration Route | Reference |

| Oral Half-Lethal Dose (LD50) | 754 | Oral | [2] |

Experimental Protocols

LPS-Induced Systemic Inflammation Model in Mice

This protocol details the methodology for investigating the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced systemic inflammation mouse model.[3]

Materials:

-

This compound

-

Lipopolysaccharide (LPS) from Escherichia coli

-

Vehicle (e.g., DMSO/saline)

-

C57BL/6 mice

-

Sterile syringes and needles (25-27g)[5]

-

Standard laboratory equipment for animal handling and tissue collection.

Procedure:

-

Animal Acclimatization: Acclimatize C57BL/6 mice to the laboratory environment for at least one week before the experiment.

-

Grouping: Randomly divide mice into the following groups:

-

Control group (Vehicle only)

-

LPS model group (Vehicle + LPS)

-

This compound treatment groups (this compound at 5, 10, or 20 mg/kg + LPS)

-

-

This compound Administration:

-

Prepare fresh solutions of this compound in the chosen vehicle.

-

Administer the specified dose of this compound or vehicle via intraperitoneal (i.p.) injection.

-

The administration is performed twice: 12 hours and 1 hour before the LPS challenge.[3]

-

-

Induction of Inflammation:

-

Inject LPS (5 mg/kg) intraperitoneally to all groups except the control group. The control group receives a saline injection.[3]

-

-

Sample Collection and Analysis:

-

Sacrifice the mice 4 hours after the LPS injection.[3]

-

Collect blood, liver, and lung tissues for analysis.

-

Analyze tissues for the expression of inflammatory markers (e.g., IL-1β, IL-6, TNF-α) using methods such as qPCR or Western blotting.

-

Perform histological analysis on liver and lung tissues to assess inflammation and tissue damage.

-

General Administration Protocols for Mice

The following are general guidelines for common administration routes in mice.

Intraperitoneal (i.p.) Injection:

-

Restraint: Properly restrain the mouse to expose the abdomen.

-

Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and bladder.[6]

-

Needle Insertion: Insert a 25-27 gauge needle at a 30-40° angle with the bevel facing up.[5]

-

Aspiration: Gently aspirate to ensure the needle has not entered a blood vessel or organ before injecting the substance.[6]

Subcutaneous (s.c.) Injection:

-

Restraint: Gently scruff the mouse to lift a tent of skin.

-

Injection Site: The loose skin between the shoulder blades is a common site.

-

Needle Insertion: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.[7]

-

Aspiration: Aspirate to check for blood before injecting.

Oral Gavage:

-

Equipment: Use a proper-sized, ball-tipped gavage needle.

-

Procedure: Gently insert the needle into the esophagus, ensuring it does not enter the trachea. Administer the substance slowly.

Signaling Pathway and Workflow Diagrams

This compound Anti-inflammatory Signaling Pathway

The diagram below illustrates the proposed mechanism by which this compound exerts its anti-inflammatory effects by inhibiting the ROS/JNK/NF-κB signaling pathway.[1]

Caption: this compound inhibits the LPS-induced inflammatory response.

Experimental Workflow for In-Vivo Anti-inflammatory Assay

The following diagram outlines the key steps in the in-vivo experimental workflow for assessing the anti-inflammatory effects of this compound.

Caption: Workflow for assessing this compound's anti-inflammatory effects.

Discussion and Future Directions

The available data strongly support the anti-inflammatory potential of this compound in a mouse model of systemic inflammation, with effective intraperitoneal doses ranging from 5 to 20 mg/kg.[1][3] Given its favorable safety profile, these dosages can serve as a starting point for investigating its efficacy in other disease models where inflammation plays a key role, such as pain and neurodegeneration.[8] Future studies should explore the efficacy of this compound through other administration routes, particularly oral, to assess its potential for non-invasive therapeutic applications. Further research is also warranted to fully elucidate its mechanisms of action in different pathological contexts.

References

- 1. This compound exerts anti-inflammatory effects by inhibiting the ROS/JNK/NF-κB pathway and attenuating systemic inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound stimulates spinal microglial dynorphin A expression to produce anti-hypersensitivity in a variety of rat pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound exerts anti-inflammatory effects by inhibiting the ROS/JNK/NF-κB pathway and attenuating systemic inflammatory responses in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. animalcare.ubc.ca [animalcare.ubc.ca]

- 6. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 7. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]

- 8. This compound, a diterpenoid alkaloid of the genus Aconitum, could attenuate ATP-induced BV-2 microglia death/apoptosis via P2X receptor pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Neuroinflammation with Bullatine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2][3] The activation of microglial cells, the resident immune cells of the central nervous system, plays a central role in initiating and propagating the inflammatory cascade.[4] Bullatine A (BA), a diterpenoid alkaloid derived from plants of the Aconitum genus, has demonstrated significant anti-inflammatory and anti-nociceptive properties.[5][6] Recent studies have elucidated its potential in mitigating neuroinflammation, primarily by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8][9] These application notes provide a comprehensive guide for utilizing this compound as a research tool to investigate neuroinflammatory processes.

Mechanism of Action

This compound exerts its anti-neuroinflammatory effects through the modulation of key signaling pathways. The primary mechanism involves the inhibition of the ROS/JNK/NF-κB pathway.[7][8][9] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is commonly used to create in vitro and in vivo models of neuroinflammation.[1][2][10] In response to LPS stimulation, microglial cells generate reactive oxygen species (ROS), which in turn activate c-Jun N-terminal kinase (JNK).[7][9] This leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), allowing the NF-κB p65 subunit to translocate to the nucleus.[8][9] Nuclear p65 then initiates the transcription of pro-inflammatory genes, including those for interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[8][9][11] this compound has been shown to reduce ROS generation, decrease JNK phosphorylation, and inhibit the nuclear translocation of NF-κB p65, thereby downregulating the expression of these inflammatory mediators.[7][8][9]

Additionally, this compound has been found to attenuate ATP-induced microglial cell death and inflammatory responses by selectively suppressing the upregulation of the P2X7 receptor.[5][12]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound on neuroinflammation.

Table 1: In Vitro Efficacy of this compound in LPS-Activated Microglia (BV-2) and Macrophages

| Parameter | Cell Line | This compound Concentration (µM) | Effect | Reference |

| Gene Expression | ||||

| IL-1β mRNA | BV-2 | 10, 20, 40, 80 | Significant reduction in a dose-dependent manner | [11] |

| IL-6 mRNA | BV-2 | 10, 20, 40, 80 | Significant reduction in a dose-dependent manner | [11] |

| iNOS mRNA | BV-2 | 10, 20, 40, 80 | Significant reduction in a dose-dependent manner | [11] |

| TNF-α mRNA | BV-2 | 10, 20, 40, 80 | Significant reduction in a dose-dependent manner | [11] |

| IL-1β mRNA | iBMDM | 10, 20, 40, 80 | Significant reduction in a dose-dependent manner | [11] |

| IL-6 mRNA | iBMDM | 10, 20, 40, 80 | Significant reduction in a dose-dependent manner | [11] |

| iNOS mRNA | iBMDM | 10, 20, 40, 80 | Significant reduction in a dose-dependent manner | [11] |

| TNF-α mRNA | iBMDM | 10, 20, 40, 80 | Significant reduction in a dose-dependent manner | [11] |

| Protein Expression & Activity | ||||

| NF-κB p65 nuclear translocation | iBMDM | 80 | Reduced by 38.5% (p < 0.01) | [7][9] |

| JNK phosphorylation | iBMDM | Not specified | Reduced by 11.2% (p < 0.05) | [7][9] |

| ROS generation | iBMDM | Not specified | Reduced by 24.2% (p < 0.01) | [7][9] |

| NF-κB luciferase activity | iBMDM | 40 | Significantly decreased | [8][9] |

iBMDM: immortalized murine bone marrow-derived macrophages

Table 2: In Vivo Efficacy of this compound in LPS-Induced Neuroinflammation Model (C57BL/6 Mice)

| Parameter | This compound Dosage (mg/kg) | Effect | Reference |

| Inflammatory Response | 5, 10, 20 | Attenuated LPS-primed inflammatory response | [7][9] |

| Tissue Damage | 5, 10, 20 | Attenuated liver and lung damage | [7][9] |

Experimental Protocols

In Vitro Model of Neuroinflammation Using BV-2 Microglial Cells

This protocol describes how to induce an inflammatory response in BV-2 microglial cells using LPS and how to treat them with this compound.[7][13]

Materials:

-

BV-2 murine microglial cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Reagents for downstream analysis (e.g., RNA extraction, protein lysis buffer, ELISA kits)

Procedure:

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the BV-2 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays) and allow them to adhere overnight.

-

Treatment:

-

Inflammation Induction: After pre-treatment, add LPS (final concentration of 1 µg/mL) to the wells (except for the control group) to induce an inflammatory response.[7][13]

-

Incubation: Incubate the cells for the desired period. For mRNA analysis of cytokines, a 6-hour incubation is common.[7][13] For protein analysis, 24 hours may be appropriate.

-

Downstream Analysis:

-

RNA Analysis: Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of inflammatory markers such as IL-1β, IL-6, TNF-α, and iNOS.[11]

-

Protein Analysis: Lyse the cells and perform Western blotting to analyze the protein levels of components of the NF-κB pathway (e.g., p-JNK, p-IκBα, total IκBα, p65) or ELISA to quantify secreted cytokines in the culture medium.

-

In Vivo Model of LPS-Induced Neuroinflammation

This protocol outlines a general procedure for inducing systemic inflammation and neuroinflammation in mice using LPS and for evaluating the therapeutic effects of this compound.[1][2][10]

Materials:

-

C57BL/6 mice

-

Lipopolysaccharide (LPS)

-

This compound

-

Sterile saline

-

Anesthesia

-

Surgical tools for tissue collection

-

Reagents for tissue processing and analysis

Procedure: